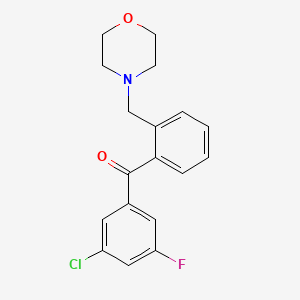

3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone

Description

3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone is a benzophenone derivative featuring a morpholinomethyl group at the 2-position and chloro/fluoro substituents at the 3' and 5' positions of the aromatic ring. Benzophenones are widely studied for their photochemical properties, particularly as photo-initiators in polymer crosslinking due to their ability to generate radicals under UV light . Chloro and fluoro substituents are electron-withdrawing, influencing electronic properties such as absorption spectra and stability.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDQMGPOWCMREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643555 | |

| Record name | (3-Chloro-5-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-92-0 | |

| Record name | Methanone, (3-chloro-5-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Chloro-5’-fluoro-2-morpholinomethyl benzophenone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 2-morpholinomethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3’-Chloro-5’-fluoro-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3’-Chloro-5’-fluoro-2-morpholinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(i) 3'-Chloro-2-methylpropiophenone

- Key Differences: Replaces the morpholinomethyl group with a methyl group and lacks the 5'-fluoro substituent.

- Implications: The methyl group is less polar, reducing solubility in aqueous environments compared to the morpholinomethyl variant.

(ii) 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride

- Key Differences: Substitutes the morpholinomethyl group with a phenacyl chloride moiety and introduces bromine at the 3' position.

- Implications : The bromine atom increases molecular weight (293.156 g/mol vs. estimated ~350–400 g/mol for the target compound) and may enhance reactivity in nucleophilic substitutions. The phenacyl chloride group offers distinct reactivity for conjugation or further derivatization .

(iii) 3'-Chloro-5'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone

- Key Differences: Features a trifluoromethyl group and trifluoroacetyl chain instead of morpholinomethyl.

- Implications : Trifluoromethyl groups significantly increase lipophilicity and metabolic stability, making such compounds common in pharmaceuticals. However, the lack of a morpholine ring may reduce solubility in polar solvents .

Electronic and Photochemical Properties

Benzophenone derivatives activate at wavelengths dependent on substituent electronic effects. However, the electron-donating morpholinomethyl group may counteract this effect, creating a balance between activation efficiency and wavelength selectivity . In contrast, trifluoromethyl-substituted analogs (e.g., ) exhibit stronger electron-withdrawing effects, likely requiring higher energy for activation.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3'-Chloro-5'-fluoro-2-morpholinomethyl benzophenone is a compound that has gained attention in recent years due to its potential biological activities. This benzophenone derivative is being explored for its antimicrobial, anticancer, and other pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound belongs to the class of benzophenones, characterized by a phenolic structure with carbonyl functionalities. Its molecular formula is , and it has distinct properties that contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by highlights its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for potential therapeutic applications.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. A notable study reported that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study Findings:

-

Cell Line: MCF-7

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via caspase activation

-

Cell Line: HeLa

- IC50 Value: 12 µM

- Mechanism: Cell cycle arrest at the G1 phase

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways, thereby exerting its antimicrobial and anticancer effects. Further research is needed to elucidate the detailed mechanisms involved.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Benzophenone-3 | Low | Moderate |

| Benzophenone derivatives with heterocycles | High | Very High |

Q & A

Q. How to optimize reaction scalability without compromising enantiomeric purity?

- Solution : Use flow chemistry with immobilized catalysts (e.g., silica-supported morpholine derivatives). Residence time optimization (30–60 s) prevents racemization, achieving >90% ee confirmed by chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.